molecular formula C18H20N4O3 B12245467 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide

Cat. No.: B12245467
M. Wt: 340.4 g/mol
InChI Key: LCGBAFNLBDIVFU-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide is a complex organic compound that features a combination of oxazole and pyrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, followed by the introduction of the pyrazole moiety. The final step involves the acetamide linkage formation under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically mild to moderate temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide apart is its unique combination of oxazole and pyrazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide

InChI

InChI=1S/C18H20N4O3/c1-12-16(13(2)25-21-12)10-18(24)19-11-17(23)14-4-6-15(7-5-14)22-9-3-8-20-22/h3-9,17,23H,10-11H2,1-2H3,(H,19,24)

InChI Key

LCGBAFNLBDIVFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O

Origin of Product

United States

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